molecular formula C16H23BrN2O3 B2571215 4-((2-Bromophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid CAS No. 1048001-59-7

4-((2-Bromophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid

Cat. No.: B2571215
CAS No.: 1048001-59-7
M. Wt: 371.275
InChI Key: QJGQXGAVRXSOMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-((2-Bromophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid” is a complex organic molecule. It contains a bromophenyl group, which is a phenyl ring with a bromine atom attached, and two amino groups attached to a 4-oxobutanoic acid backbone .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of its structure .


Chemical Reactions Analysis

The compound’s reactivity would depend on its specific structure and the functional groups it contains. For instance, the bromophenyl group might undergo reactions typical of aromatic halides, such as the Suzuki-Miyaura cross-coupling .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like the carboxylic acid and amino groups could impact its solubility and reactivity .

Scientific Research Applications

Inhibition of Glycolic Acid Oxidase

4-Substituted 2,4-dioxobutanoic acids, which include structures similar to 4-((2-Bromophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid, have been synthesized and demonstrated as potent in vitro inhibitors of porcine liver glycolic acid oxidase. These compounds showcase the potential for therapeutic applications in conditions where glycolic acid oxidase inhibition is beneficial (Williams et al., 1983).

Novel Surfactant Synthesis

A new surfactant containing a structure akin to this compound was synthesized, showcasing its potential in forming large-diameter premicellar aggregations. This highlights its utility in applications requiring surfactants with specific aggregation properties (Chen, Hu, & Fu, 2013).

ELISA Development for Pesticide Analysis

Compounds structurally related to this compound were synthesized for the development of a sensitive ELISA for analyzing organophosphorous insecticide residues in fruit samples, demonstrating the compound's relevance in enhancing food safety through improved pesticide residue detection methods (Zhang et al., 2008).

Synthesis of Nitrogen-Containing Bromophenols

Nitrogen-containing bromophenols derived from marine algae, which include structures resembling this compound, have shown potent scavenging activity against radicals. This indicates the compound's potential in the development of natural antioxidants for food and pharmaceutical applications (Li et al., 2012).

Novel Syntheses for Organic and Medicinal Chemistry

The compound has been utilized as a key building block in the synthesis of various heterocyclic compounds, indicating its versatility in organic and medicinal chemistry applications. This includes the development of potential therapeutic agents and the exploration of new reaction pathways (El-Hashash & Rizk, 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some bromophenyl-thiazol-amine derivatives have shown antimicrobial and anticancer activity, potentially due to interactions with biological macromolecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could involve further exploration of its potential uses, based on its structural similarities to other biologically active compounds .

Properties

IUPAC Name

4-(2-bromoanilino)-2-(hexylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O3/c1-2-3-4-7-10-18-14(16(21)22)11-15(20)19-13-9-6-5-8-12(13)17/h5-6,8-9,14,18H,2-4,7,10-11H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGQXGAVRXSOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(CC(=O)NC1=CC=CC=C1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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